N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine
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Overview
Description
N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine is a synthetic organic compound that belongs to the class of asparagine derivatives This compound is characterized by the presence of a furan ring, a methoxycarbonyl group, and a phenyl group attached to the asparagine backbone
Scientific Research Applications
N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.
Coupling with Asparagine: The furan-2-ylmethyl intermediate is then coupled with asparagine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the Methoxycarbonyl Group:
Industrial Production Methods
Industrial production of N2-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~) under appropriate conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-glutamine
- N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-lysine
- N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-serine
Uniqueness
N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-24-17(23)12-6-2-3-7-13(12)19-16(22)14(9-15(20)21)18-10-11-5-4-8-25-11/h2-8,14,18H,9-10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJNYCIOWZHGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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